molecular formula C16H15N3OS B2420355 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-33-8

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2420355
CAS No.: 440322-33-8
M. Wt: 297.38
InChI Key: VHGBWGHMDSRVFI-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a quinazoline core and a methoxyphenyl group. This compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic compounds .

Mechanism of Action

Target of Action

The primary targets of 4-((4-methoxybenzyl)amino)quinazoline-2(1H)-thione are cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been shown to have a significant antiproliferative activity against the cancer cell lines . The compound’s interaction with its targets leads to changes in the cell cycle, blocking it in the S phase .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and survival. It induces a C–H oxidation reaction, effectively cyclizing amides to various quinazolinones . This reaction mechanism strongly suggests that the compound promotes the oxidation of alcohols .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of cancer cells. It has been shown to inhibit the migration ability of PC-3 tumor cells in a concentration-dependent and time-dependent manner . Furthermore, it significantly inhibits the colony formation of PC-3 cells .

Action Environment

The action of 4-((4-methoxybenzyl)amino)quinazoline-2(1H)-thione can be influenced by various environmental factors. For instance, the compound’s synthesis is facilitated by using I2 in coordination with electrochemical synthesis in an aqueous solution . This suggests that the compound’s action, efficacy, and stability may be affected by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 4-methoxybenzylamine with 2-mercaptoquinazoline under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione stands out due to its specific quinazoline core structure and its potent activity as a receptor tyrosine kinase inhibitor. This makes it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGBWGHMDSRVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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